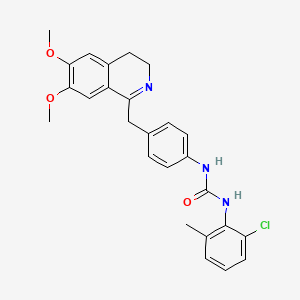
1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(6-CHLORO-2-METHYLPHENYL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(6-CHLORO-2-METHYLPHENYL)UREA is a useful research compound. Its molecular formula is C26H26ClN3O3 and its molecular weight is 463.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(6-CHLORO-2-METHYLPHENYL)UREA is a complex organic compound with notable biological activity, particularly in the field of cancer research. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
- Chemical Name : this compound
- Molecular Formula : C25H24ClN3O3
- Molecular Weight : 449.93 g/mol
- CAS Number : 1024184-35-7
Synthesis
The synthesis of this compound involves multiple steps, including the formation of urea derivatives and the introduction of specific substituents on the isoquinoline structure. The synthetic pathway often utilizes starting materials such as dimethoxybenzene and various halogenated compounds to achieve the desired chemical structure .
Anticancer Properties
Recent studies have highlighted the potential of this compound in combating multidrug resistance (MDR) in cancer cells. For instance, a series of related compounds were evaluated for their cytotoxic effects on K562 cell lines, which are often used as models for leukemia. The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like verapamil .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | IC50 (μM) | Comparison to Verapamil |
|---|---|---|
| Compound A | 0.66 | More potent |
| Compound B | 0.65 | More potent |
| Compound C | 0.96 | Similar potency |
The biological activity is thought to stem from the compound's ability to inhibit P-glycoprotein (P-gp), a protein that mediates drug resistance by expelling chemotherapeutics from cancer cells. By blocking this efflux mechanism, the compound enhances the intracellular concentration of anticancer drugs, thereby increasing their effectiveness .
Case Studies
-
Study on Multidrug Resistance :
- A study focused on the design and synthesis of compounds with structural similarities to this compound found that these derivatives could significantly reverse MDR in K562/A02 cell lines. The compounds were tested using MTT assays to determine their cytotoxicity and effectiveness against resistant strains .
- In Vitro Testing :
属性
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-16-5-4-6-21(27)25(16)30-26(31)29-19-9-7-17(8-10-19)13-22-20-15-24(33-3)23(32-2)14-18(20)11-12-28-22/h4-10,14-15H,11-13H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKDVCQGDLMVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














